2-(4-Fluorophenyl)-1,3-cyclopentanedione
Beschreibung
Eigenschaften
Molekularformel |
C11H9FO2 |
|---|---|
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C11H9FO2/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-4,11H,5-6H2 |
InChI-Schlüssel |
SJGHVIQNVFDCHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(C1=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Properties
Key Observations:
Cyclic vs. The methyl group in the latter enhances lipophilicity, which may improve membrane permeability in drug intermediates . Cyclic diketones typically exhibit higher melting points and lower solubility in polar solvents compared to linear analogs due to tighter crystal packing.
Heterocyclic Derivatives: The Fluconazole-related compound (2-(4-Fluorophenyl)-1,3-bis-triazolyl-propan-2-ol) shares a fluorophenyl group but incorporates triazole rings and a propanol backbone. This structure is critical for antifungal activity, highlighting how functional group variation drastically alters biological targeting .
Chalcone Analog :
Key Observations:
- Synthesis Complexity : Thiazole derivatives () require multi-component reactions, while linear diketones () may involve simpler alkylation steps. Cyclic diketones like the target compound likely demand controlled cyclization conditions.
- Crystallography : Compounds with fluorophenyl groups often exhibit asymmetric unit conformations. For example, ’s thiazole derivatives show one fluorophenyl group perpendicular to the molecular plane, affecting packing efficiency and solubility .
Key Observations:
- Fluorophenyl-containing compounds may pose toxicity risks depending on substituents. The Fluconazole-related compound’s triazole groups necessitate stringent safety protocols .
Vorbereitungsmethoden
Procedure and Optimization
Table 1: Aldol Condensation Variants
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnCl₂ | Toluene | 80 | 12 | 85 |
| Acetic Acid | Ethanol | 100 | 24 | 72 |
| K₂CO₃ | DMF | 120 | 6 | 68 |
Mechanistic Note : The ZnCl₂-catalyzed route minimizes side products such as over-condensed dimers.
Cross-Dehydrogenative Coupling (CDC)
CDC reactions enable direct coupling between 1,3-cyclopentanedione and 4-fluorophenyl precursors under oxidative conditions.
Protocol from Recent Studies
Table 2: CDC Reaction Parameters
Advantage : Avoids pre-functionalized substrates, enhancing atom economy.
Michael Addition of Nitroalkenes
Michael addition of β-nitrostyrenes to 1,3-cyclopentanedione offers a catalyst-free route.
Example Reaction
Table 3: Michael Addition Performance
| Nitroalkene Substituent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Fluorophenyl | None | 100 | 89 |
| 4-Chlorophenyl | Ethanol | 80 | 78 |
| 4-Methoxyphenyl | DMF | 120 | 70 |
Key Insight : Solvent-free conditions reduce waste and cost.
Cyclization of Malonic Acid Derivatives
A multistep approach involving malonic acid esters and 4-fluoro-substituted intermediates.
Patent-Derived Method
-
Step 1 : React malonic acid diethyl ester with 4-chloro-3-methoxy-2E-butenoic acid methyl ester in DMF with NaOMe.
-
Step 2 : Cyclize the intermediate with NaOMe in methanol.
-
Step 3 : Saponify and decarboxylate with HCl to yield 1,3-cyclopentanedione.
-
Step 4 : Introduce 4-fluorophenyl via Friedel-Crafts acylation.
Table 4: Cyclization Efficiency
Limitation : Multi-step synthesis reduces overall efficiency.
Multicomponent Reactions
One-pot synthesis using 1,3-cyclopentanedione, 4-fluorobenzaldehyde, and amines.
Example from Agrochemical Patents
-
Substrates : 1,3-cyclopentanedione, 4-fluorobenzaldehyde, and ammonium acetate.
-
Conditions : Acetic acid, 120°C, 8 hours.
Application : Efficient for library synthesis in herbicide development.
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Aldol Condensation | 85 | High | Moderate |
| CDC | 82 | Moderate | High |
| Michael Addition | 89 | High | Low |
| Cyclization | 70 | Low | High |
| Multicomponent | 76 | Moderate | Moderate |
Q & A
Q. Advanced
- Molecular Docking : Predict binding modes with target proteins (e.g., HIV-1 integrase) using PubChem 3D conformers .
- DFT Calculations : Analyze electronic effects of fluorine substitution on reaction kinetics and stability .
What contradictions exist in reported biological activities of fluorophenyl-cyclopentanediones?
Advanced
Discrepancies in antimicrobial efficacy (e.g., E. coli vs. S. aureus) may arise from:
- Experimental design : Variations in MIC assay conditions (e.g., broth microdilution vs. agar diffusion).
- Compound purity : Impurities in diazo intermediates can skew bioactivity results .
How does crystal packing influence the physicochemical properties of this compound?
Advanced
Non-covalent interactions (e.g., C–H···F hydrogen bonds, π-π stacking) dictate solubility and melting behavior. For example:
- C–H···F bonds (2.8–3.2 Å) stabilize the crystal lattice, increasing melting points compared to non-fluorinated analogs .
What are the limitations of current synthetic routes for scaling up production?
Q. Advanced
- Low yields : Diazotization reactions are sensitive to temperature and reagent stoichiometry, often requiring iterative optimization .
- Byproduct formation : Competing pathways (e.g., over-fluorination) necessitate chromatographic purification, complicating scale-up .
How can researchers address stability issues during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
